molecular formula C11H11NO3 B2691082 6-ethoxy-1H-indole-2-carboxylic acid CAS No. 103989-09-9

6-ethoxy-1H-indole-2-carboxylic acid

Cat. No. B2691082
M. Wt: 205.213
InChI Key: RIDHVMSRVAXQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular weight of 205.21 . Its IUPAC name is 6-ethoxy-1H-indole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 6-ethoxy-1H-indole-2-carboxylic acid is 1S/C11H11NO3/c1-2-15-8-4-3-7-5-10 (11 (13)14)12-9 (7)6-8/h3-6,12H,2H2,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

6-Ethoxy-1H-indole-2-carboxylic acid is a powder with a melting point of 189-194°C .

Scientific Research Applications

Synthesis and Properties

6-Ethoxy-1H-indole-2-carboxylic acid and its derivatives are significant in the field of organic synthesis and chemical properties. For instance, research has been conducted on the synthesis of hydroxyindole-3-carboxylic acids, which are vital in biology and medicine, from benzyloxyindoles (Marchelli, Hutzinger, & Heacock, 1969). Similarly, new synthetic intermediates like chloromethyl-1H-indole-2-carboxylates have been developed for their potential in various chemical reactions (Pete & Parlagh, 2003).

Biochemical Research

In biochemical research, derivatives of 6-Ethoxy-1H-indole-2-carboxylic acid have been explored. For example, compounds designed as β-amyloid fibril assembly inhibitors were synthesized for studies related to Alzheimer's disease (Lee & Jeon, 2005). This highlights the compound's relevance in neurodegenerative disease research.

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of this compound have been studied for their potential as drug candidates. Akladios et al. (2012) reported on derivatives of this compound as inhibitors for human kynurenine aminotransferase-I, an enzyme linked to several diseases (Akladios et al., 2012).

Material Science

In material science, indole-carboxylic acid derivatives, like the 6-ethoxy variant, have been used in developing new polymers and catalysts. For instance, copolymers based on Indole-6-Carboxylic Acid have been explored for their use in methanol oxidation, indicating their potential in fuel cell technology (Wu et al., 2015).

Enzymatic Studies

The compound and its derivatives have also been studied in enzymatic reactions. For example, research on the regioselective oxidation of indole- and quinolinecarboxylic acids by cytochrome P450 CYP199A2 included derivatives of 6-ethoxy-1H-indole-2-carboxylic acid (Furuya & Kino, 2010).

Safety And Hazards

The safety information for 6-ethoxy-1H-indole-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

6-ethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDHVMSRVAXQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-1H-indole-2-carboxylic acid

CAS RN

103989-09-9
Record name 6-ethoxy-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
T Pillaiyar, P Flury, N Krüger, H Su… - Journal of Medicinal …, 2022 - ACS Publications
… The product 3z was synthesized from the reaction of 6-ethoxy-1H-indole-2-carboxylic acid (1m, 256 mg, 1.25 mmol) and 4-methyl pyrimidine-2-thiol (2l, 157 mg, 1.25 mmol) in the …
Number of citations: 39 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.